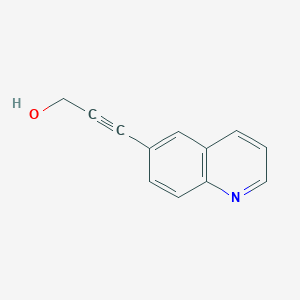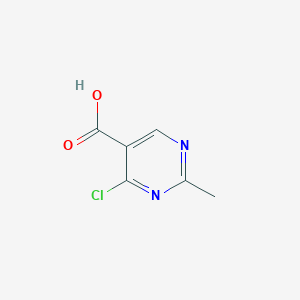
4-Chloro-2-methylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is a solid substance and is considered an active pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylpyrimidine-5-carboxylic acid is represented by the InChI code: 1S/C6H5ClN2O2/c1-3-4(5(10)11)2-8-6(7)9-3/h2H,1H3,(H,10,11) . The molecular weight of this compound is 172.57 .Physical And Chemical Properties Analysis
4-Chloro-2-methylpyrimidine-5-carboxylic acid is a solid substance . It is stored in an inert atmosphere at 2-8°C . The compound is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
-
Anti-inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines, including 4-Chloro-2-methylpyrimidine-5-carboxylic acid, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators .
- Method : Various methods for the synthesis of pyrimidines are described . The anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Inhibition of NF-κB and AP-1
- Field : Biochemistry
- Application : Certain pyrimidine derivatives have been found to inhibit NF-κB and AP-1, which are involved in inflammatory responses .
- Method : Through solution-phase parallel synthesis and high throughput evaluation, several new pyrimidine derivatives were tested .
- Results : The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels .
-
Anticancer Activity
- Field : Oncology
- Application : 4-Chloro-2-methylpyrimidine-5-carboxylic acid is used in the synthesis of new 2,3,6- substituted quinazolin-4 (3h)-one derivatives, which have anticancer activity .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
SCDs Modulation
- Field : Biochemistry
- Application : 4-Chloro-2-methylpyrimidine-5-carboxylic acid is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Synthesis of Pyrimidinyl Trans-Cyclopropane Carboxylic Acid
- Field : Organic Chemistry
- Application : 2-chloro-4-methylpyrimidine could be used to synthesize 4-Methyl-2-vinylpyrimidine, which is an intermediate of pyrimidinyl trans-cyclopropane carboxylic acid .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Buchwald–Hartwig Reaction
- Field : Organic Chemistry
- Application : 4-Chloro-2-methylpyrimidine-5-carboxylic acid is used in the Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction . This reaction is significant as it opens an avenue for the introduction of amine linkages in organic molecules .
- Method : The reaction involves the use of palladium catalysts and a variety of ligands . The specific methods of synthesis and application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Synthesis of Fused Pyrimidines
- Field : Organic Chemistry
- Application : o-Aminopyrimidine aldehydes and o-aminopyrimidine ketones, which include 4-Chloro-2-methylpyrimidine-5-carboxylic acid, are used for the construction of fused pyrimidines . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, and others .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
-
Preparation of Substituted Pyridazine- and Pyridinecarboxamides
- Field : Organic Chemistry
- Application : 2-Methylpyrimidine-5-carboxylic Acid, which is similar to 4-Chloro-2-methylpyrimidine-5-carboxylic acid, is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Eigenschaften
IUPAC Name |
4-chloro-2-methylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYWNHCFAFXDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627511 |
Source


|
| Record name | 4-Chloro-2-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylpyrimidine-5-carboxylic acid | |
CAS RN |
933702-81-9 |
Source


|
| Record name | 4-Chloro-2-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)
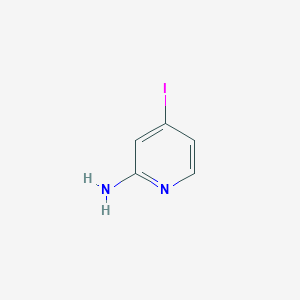
![4,7-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1322554.png)

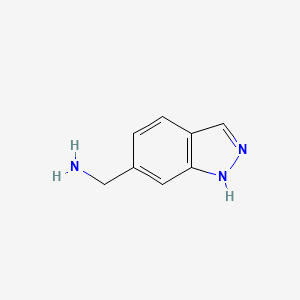
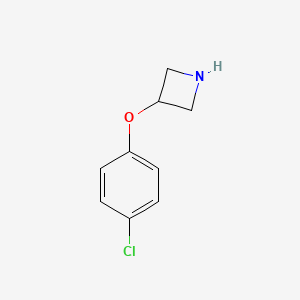




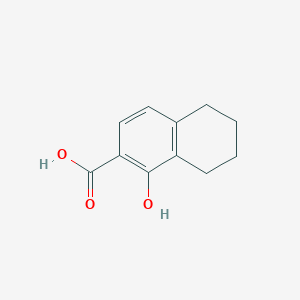
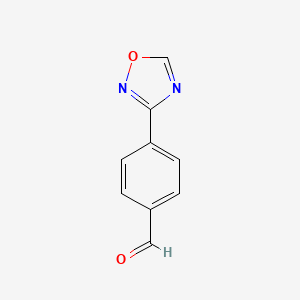
![[4-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B1322580.png)
